An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxyphenyl)-3-oxopropanenitrile
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxyphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(3-Methoxyphenyl)-3-oxopropanenitrile (CAS RN: 21667-60-7). Initially addressing the potential ambiguity with the user-provided topic "4'-Cyano-3-(3-methoxyphenyl)propiophenone," this document focuses on the scientifically indexed and more extensively documented compound, 3-(3-Methoxyphenyl)-3-oxopropanenitrile. This guide is designed to be an essential resource for researchers, offering a detailed exploration of the compound's structural and physicochemical characteristics, methodologies for their determination, synthesis, and potential applications in the field of drug discovery. By synthesizing technical data with practical, field-proven insights, this document aims to empower scientists with the foundational knowledge required for the effective utilization of this compound in their research endeavors.
Introduction and Compound Identification
The topic of interest, initially stated as "4'-Cyano-3-(3-methoxyphenyl)propiophenone," presents a potential for structural ambiguity. A systematic search of chemical databases reveals a scarcity of information for a compound with this specific nomenclature. However, a closely related and well-documented compound, 3-(3-Methoxyphenyl)-3-oxopropanenitrile , is identified as the likely subject of interest. This guide will, therefore, focus on the latter, providing a robust and data-supported resource.
3-(3-Methoxyphenyl)-3-oxopropanenitrile belongs to the class of benzoylacetonitriles, which are characterized by a benzoyl group attached to an acetonitrile moiety. These compounds are of significant interest in medicinal chemistry due to their versatile reactivity and potential as scaffolds for the synthesis of various heterocyclic compounds with diverse biological activities.[1]
Structure:
Caption: Chemical structure of 3-(3-Methoxyphenyl)-3-oxopropanenitrile.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the available data for 3-(3-Methoxyphenyl)-3-oxopropanenitrile.
| Property | Value | Source/Method |
| CAS Number | 21667-60-7 | [2] |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Physical State | Solid | [2] |
| Melting Point | Not experimentally determined; predicted to be a solid at room temperature. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Soluble in water.[3] Likely soluble in common organic solvents like DMSO, methanol, and ethanol. | - |
| pKa | Not experimentally determined. The alpha-protons are acidic due to the adjacent carbonyl and nitrile groups. | - |
| LogP (Octanol-Water Partition Coefficient) | 1.7 (Predicted) | [4] |
Experimental Protocols for Physicochemical Property Determination
This section outlines the standard experimental procedures for determining the key physicochemical properties of organic compounds like 3-(3-Methoxyphenyl)-3-oxopropanenitrile.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[4] A sharp melting range typically signifies a high degree of purity.
Protocol: Capillary Melting Point Method [5]
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is packed to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
Reporting: The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a key characteristic. As 3-(3-Methoxyphenyl)-3-oxopropanenitrile is a solid, its boiling point would be determined at reduced pressure to prevent decomposition.
Protocol: Micro Boiling Point Determination [6]
-
Sample Preparation: Place a small amount of the substance into a small test tube.
-
Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.
-
Heating: Heat the test tube in a suitable heating bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. When the heating is stopped, the liquid will begin to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Octanol-Water Partition Coefficient (LogP) Determination
LogP is a measure of a compound's lipophilicity and is crucial for predicting its ADME properties. The shake-flask method is the gold standard for its experimental determination.[7]
Protocol: Shake-Flask Method [7][8]
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water.
-
Solution Preparation: Prepare a stock solution of the compound in either n-octanol or water.
-
Partitioning: Add a known volume of the stock solution to a mixture of the two phases in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Caption: Workflow for LogP Determination.
Acidity Constant (pKa) Determination
The pKa value provides insight into the ionization state of a molecule at different pH values. For a ketone with acidic alpha-protons, potentiometric titration or UV-Vis spectroscopy can be employed.
Protocol: Potentiometric Titration [9][10]
-
Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Protocol: UV-Vis Spectrophotometry [11]
-
Solution Preparation: Prepare a series of buffer solutions with a range of known pH values.
-
Spectral Measurement: Prepare solutions of the compound in each buffer and record the UV-Vis spectrum for each.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Synthesis
Benzoylacetonitriles are commonly synthesized via the Claisen condensation of an appropriate ester with acetonitrile. The following is a representative procedure that can be adapted for the synthesis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile.
Reaction Scheme:
Methyl 3-methoxybenzoate + Acetonitrile → 3-(3-Methoxyphenyl)-3-oxopropanenitrile
Protocol:
-
Base Preparation: Prepare a solution of sodium ethoxide in dry ethanol.
-
Reaction Mixture: To the sodium ethoxide solution, add methyl 3-methoxybenzoate and acetonitrile.
-
Reflux: Heat the reaction mixture at reflux for several hours.
-
Workup: Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3-(3-Methoxyphenyl)-3-oxopropanenitrile.
Applications in Drug Development
The benzoylacetonitrile scaffold is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a wide array of heterocyclic compounds with diverse pharmacological activities.[1] These include, but are not limited to, pyridines, pyrimidines, pyrazoles, and isoxazoles.
The presence of the reactive methylene group, the carbonyl group, and the nitrile functionality allows for a variety of chemical transformations, making it a versatile starting material for generating compound libraries for high-throughput screening. The methoxy substituent on the phenyl ring can also be a key feature for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The potential therapeutic areas where derivatives of 3-(3-Methoxyphenyl)-3-oxopropanenitrile could be explored include anti-inflammatory, antimicrobial, and anticancer agents.[12][13]
Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation and characterization of 3-(3-Methoxyphenyl)-3-oxopropanenitrile.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy group protons, and the methylene protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 3-methoxy substitution pattern. The methylene protons adjacent to the carbonyl and nitrile groups would likely appear as a singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), the methoxy carbon, and the methylene carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C≡N (nitrile) stretch (around 2250 cm⁻¹), the C=O (ketone) stretch (around 1680-1700 cm⁻¹), and C-O (ether) stretches, as well as bands corresponding to the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.19 g/mol ). Fragmentation patterns can provide further structural information. The PubChem database indicates a top peak at m/z 135.[4]
Conclusion
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